Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 893786-01-1
VCID: VC5803728
InChI: InChI=1S/C26H21N3O6S/c1-2-33-25(32)17-9-3-5-11-19(17)27-21(30)15-36-26-28-22-18-10-4-6-12-20(18)35-23(22)24(31)29(26)14-16-8-7-13-34-16/h3-13H,2,14-15H2,1H3,(H,27,30)
SMILES: CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53
Molecular Formula: C26H21N3O6S
Molecular Weight: 503.53

Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

CAS No.: 893786-01-1

Cat. No.: VC5803728

Molecular Formula: C26H21N3O6S

Molecular Weight: 503.53

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate - 893786-01-1

Specification

CAS No. 893786-01-1
Molecular Formula C26H21N3O6S
Molecular Weight 503.53
IUPAC Name ethyl 2-[[2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C26H21N3O6S/c1-2-33-25(32)17-9-3-5-11-19(17)27-21(30)15-36-26-28-22-18-10-4-6-12-20(18)35-23(22)24(31)29(26)14-16-8-7-13-34-16/h3-13H,2,14-15H2,1H3,(H,27,30)
Standard InChI Key ODODJXIBUIDAGJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s IUPAC name, ethyl 2-[[2-[[3-(furan-2-ylmethyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate, reflects its intricate architecture (Fig. 1) . Key components include:

  • A benzofuro[3,2-d]pyrimidin-4-one core fused from benzofuran and pyrimidinone rings.

  • A furan-2-ylmethyl group at position 3 of the pyrimidinone.

  • A thioacetamide linker connecting the core to an ethyl 2-aminobenzoate moiety.

PropertyValueSource
CAS No.893786-01-1
Molecular FormulaC₂₆H₂₁N₃O₆S
Molecular Weight503.53 g/mol
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53
InChIKeyODODJXIBUIDAGJ-UHFFFAOYSA-N

The ethyl 2-aminobenzoate group enhances solubility in organic solvents, while the thioether bridge may influence redox-mediated interactions in biological systems .

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential reactions to assemble its heterocyclic core and substituents (Fig. 2):

  • Benzofuropyrimidinone Core Formation: Cyclocondensation of substituted benzofuran precursors with pyrimidinone intermediates under acidic or basic conditions.

  • Furan-2-ylmethyl Incorporation: Alkylation at position 3 using furfuryl bromide or chloride.

  • Thioacetamide Linker Installation: Thiol-ene coupling between a 2-mercaptoacetamide derivative and the halogenated pyrimidinone intermediate.

  • Esterification: Reaction of the carboxylic acid intermediate with ethanol to form the ethyl benzoate group.

Optimization of solvent polarity (e.g., DMF, THF) and reaction temperatures (60–120°C) is critical to achieving yields >70%. Purification typically employs column chromatography or recrystallization.

Structural and Electronic Features

Conformational Analysis

X-ray crystallography of analogous compounds reveals that the benzofuropyrimidinone core adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the pyrimidinone carbonyl and adjacent oxygen atoms . The furan ring exhibits slight puckering, while the thioether linkage introduces rotational flexibility, enabling interactions with hydrophobic enzyme pockets .

Key Structural Data:

  • Bond Lengths: C-S bond in the thioether measures ~1.81 Å, typical for sulfur-containing linkages .

  • Torsion Angles: The dihedral angle between the benzofuran and pyrimidinone rings is ~15°, minimizing steric strain .

Biological Activity and Mechanism of Action

Inferred Targets:

  • Oncogenic Kinases: Disruption of signal transduction in cancer cells.

  • Inflammatory Mediators: Suppression of NF-κB or COX-2 pathways.

Challenges and Future Directions

Knowledge Gaps

  • Solubility and Pharmacokinetics: No data exist on aqueous solubility or metabolic stability .

  • Toxicity Profile: In vitro cytotoxicity assays are needed to assess safety margins.

Synthetic Optimization Opportunities

  • Green Chemistry Approaches: Replace toxic solvents (e.g., DMF) with ionic liquids or deep eutectic solvents.

  • Catalytic Asymmetric Synthesis: Introduce chirality for selective targeting of kinase isoforms.

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